molecular formula C17H25N3O5S B2421983 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 2034281-62-2

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2421983
CAS No.: 2034281-62-2
M. Wt: 383.46
InChI Key: PPQJDDMSPVVRTR-UHFFFAOYSA-N
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Description

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C17H25N3O5S and its molecular weight is 383.46. The purity is usually 95%.
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Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-19(2)26(22,23)20-9-7-13(8-10-20)11-18-17(21)16-12-24-14-5-3-4-6-15(14)25-16/h3-6,13,16H,7-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQJDDMSPVVRTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound with significant potential for various biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a benzo[b][1,4]dioxine core, which is known for its biological properties. The incorporation of a piperidine ring with a dimethylsulfamoyl group enhances its potential interactions with biological targets. This unique combination suggests that the compound may exhibit anti-inflammatory, anticancer, and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves multiple steps:

  • Formation of the Piperidine Derivative : The piperidine ring is functionalized with a dimethylsulfamoyl group.
  • Coupling Reaction : The piperidine derivative is then reacted with appropriate precursors to form the benzo[b][1,4]dioxine structure.
  • Final Modifications : Additional functional groups may be introduced to enhance biological activity.

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator , affecting various signaling pathways crucial for cellular functions. For example, it could potentially inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes .

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Studies have shown that derivatives of the benzo[b][1,4]dioxine structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Analogous compounds have been reported to inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, the inhibition of the p38 MAPK pathway has been associated with reduced tumor cell proliferation .

Antimicrobial Activity

There is emerging evidence that compounds containing similar structural motifs possess antimicrobial properties against various pathogens. These activities may include inhibition of bacterial growth and disruption of biofilm formation.

Case Studies and Research Findings

StudyFindings
Vázquez et al. (2022)Demonstrated anti-inflammatory effects in a model using 2,3-dihydrobenzodioxane derivatives .
Burger-Kentischer et al. (2023)Identified structure-activity relationships indicating that modifications in the benzo[d]thiazole moiety enhance cytotoxicity against cancer cells .
Research on 1,5-DiarylpyrazolesHighlighted the importance of sulfonamide groups in enhancing COX-2 inhibition and potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Research Applications

The compound has been evaluated in several research contexts:

  • Medicinal Chemistry : Its unique structural features make it an attractive candidate for developing new therapeutics targeting inflammatory diseases and cancer.
  • Biological Assays : It has been tested in various assays to evaluate its efficacy against cancer cell lines and inflammatory models. For instance, derivatives of similar compounds have shown cytotoxic effects against colon and breast cancer cells .
  • Structure-Activity Relationship Studies : Researchers are investigating the relationship between the compound's structure and its biological activity using quantitative structure–activity relationship (QSAR) methods to optimize its therapeutic potential .

Case Studies

Several studies have documented the effects of related compounds:

  • A study demonstrated that compounds with similar sulfonamide functionalities exhibited significant anti-inflammatory properties in vitro .
  • Another investigation highlighted the anticancer potential of thiazole derivatives that share structural similarities with N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?

  • Methodology : Multi-step synthesis typically involves:

  • Coupling reactions : Carbodiimide reagents (e.g., DCC or EDC) for amide bond formation between the piperidine and benzo[d][1,4]dioxine moieties .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) for intermediate steps, with ethanol for final crystallization .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side reactions and maximize yield .
    • Key considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) and validation by LC-MS/NMR .

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm connectivity of the dimethylsulfamoyl group (δ 2.8–3.2 ppm for N-CH₃) and benzo[d][1,4]dioxine protons (δ 4.2–4.5 ppm for the dioxane ring) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₀H₂₈N₃O₅S) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemistry of the piperidine ring and carboxamide linkage .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Hazard mitigation :

  • Use PPE (gloves, goggles, lab coats) due to potential irritancy of sulfonamide derivatives .
  • Work in fume hoods to avoid inhalation of fine powders .
  • Store at –20°C under inert atmosphere to prevent hydrolysis of the sulfamoyl group .

Advanced Research Questions

Q. How does the dimethylsulfamoyl group influence the compound’s binding affinity to biological targets?

  • Mechanistic insights :

  • The sulfamoyl group acts as a hydrogen-bond acceptor, enhancing interactions with serine/threonine kinases or GPCRs .
  • Experimental validation :
  • Molecular docking : Compare binding poses with/without the sulfamoyl group using AutoDock Vina .
  • Surface plasmon resonance (SPR) : Measure KD values against purified targets (e.g., µM range for kinase inhibition) .
    • Table : Functional group contributions to binding energy
GroupTarget InteractionΔG (kcal/mol)
DimethylsulfamoylHydrogen bonding with Asp189–5.2
Benzo[d][1,4]dioxineHydrophobic pocket occupancy–3.8

Q. How can researchers resolve contradictions in reported bioactivity data across different assays?

  • Case study : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for the same kinase):

  • Root cause analysis :
  • Assay variability (e.g., ATP concentration differences in kinase assays) .
  • Compound stability: Degradation in DMSO stock solutions over time .
  • Mitigation :
  • Standardize assay conditions (e.g., 1 mM ATP, 1% DMSO final concentration).
  • Use fresh stock solutions validated by HPLC .

Q. What strategies optimize the compound’s metabolic stability for in vivo studies?

  • Approaches :

  • Microsomal stability assays : Identify vulnerable sites (e.g., piperidine N-demethylation) using liver microsomes + NADPH .
  • Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) to block oxidative metabolism .
    • Data : Half-life improvement from 15 min (parent) to 120 min (fluorinated analog) in rat liver microsomes .

Q. How does the compound’s conformational flexibility impact its pharmacodynamic profile?

  • Methods :

  • Molecular dynamics (MD) simulations : Analyze piperidine ring puckering and dioxane ring torsion angles over 100 ns trajectories .
  • SAR studies : Compare rigid analogs (e.g., locked dioxane ring) vs. flexible derivatives in cell-based assays .
    • Key finding : Increased rigidity reduces off-target effects but may lower solubility .

Methodological Guidelines

  • Table : Solvent optimization for synthesis

    SolventYield (%)Purity (%)
    DMF6592
    DCM5888
    Ethanol7295
  • Critical steps :

    • Avoid prolonged exposure to moisture during sulfamoyl group installation .
    • Use scavengers (e.g., HOBt) during coupling to suppress racemization .

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